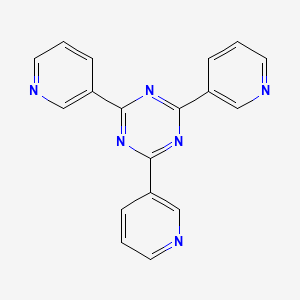

2,4,6-tris(3-pyridyl)-1,3,5-triazine

Description

2,4,6-Tris(3-pyridyl)-1,3,3,5-triazine (abbreviated as 3-TPT) is a symmetric triazine derivative functionalized with three pyridyl groups at the 3-position of the pyridine rings. This compound is widely utilized in coordination chemistry and materials science due to its ability to act as a tridentate ligand, forming metal-organic frameworks (MOFs) and coordination polymers . The 3-pyridyl substituents create a trigonal geometry, enabling diverse supramolecular architectures. Its electronic properties, including π-conjugation and lone-pair electrons from nitrogen atoms, make it suitable for applications in catalysis, sensing, and optoelectronics .

Propriétés

IUPAC Name |

2,4,6-tripyridin-3-yl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-4-13(10-19-7-1)16-22-17(14-5-2-8-20-11-14)24-18(23-16)15-6-3-9-21-12-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSYDSDIRAXTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC(=N2)C3=CN=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tris(3-pyridyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridine with ammonia in the presence of a catalyst. The reaction is carried out under high temperature and pressure to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-tris(3-pyridyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.

Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for various applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution can introduce various functional groups onto the pyridine rings.

Applications De Recherche Scientifique

2,4,6-tris(3-pyridyl)-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their catalytic and electronic properties.

Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.

Industry: It is used in the development of advanced materials, such as metal-organic frameworks, which have applications in gas storage, separation, and catalysis.

Mécanisme D'action

The mechanism by which 2,4,6-tris(3-pyridyl)-1,3,5-triazine exerts its effects is primarily through its ability to form coordination complexes with metal ions. The triazine core and pyridine rings provide multiple binding sites, allowing for strong and stable interactions with metals. These interactions can influence the electronic properties of the metal ions, making the compound useful in various catalytic and redox processes.

Comparaison Avec Des Composés Similaires

2,4,6-Tris(2-pyridyl)-1,3,5-triazine (2-TPT)

- Structure : The 2-pyridyl substituents introduce steric hindrance, resulting in two distinct conformations where pyridyl N atoms adopt either inward or outward orientations relative to the triazine core .

- Crystallography: Forms non-planar structures with an average atomic deviation of 0.789 Å from the mean plane .

- Applications : Less commonly used in MOFs due to restricted coordination geometry compared to 3-TPT and 4-TPT .

2,4,6-Tris(4-pyridyl)-1,3,5-triazine (4-TPT)

Table 1: Comparison of Pyridyl-Substituted Triazines

Triazines with Non-Pyridyl Substituents

2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine (TPTZ)

2,4,6-Tris(4'-cyanotolanyl)-1,3,5-triazine

- Structure: Non-planar "sphere-surface-like" shape with UV-Vis absorption at 353 nm and emission at 386 nm .

- Comparison: The cyano groups enhance electron-withdrawing capacity, unlike the electron-donating pyridyls in 3-TPT .

2,4,6-Tris(benzylamino)-1,3,5-triazine Derivatives

- Optical Properties: Exhibit near 100% optical transparency in the visible range and nonlinear optical (NLO) activity, unlike 3-TPT .

- Crystallography: Adopt noncentrosymmetric conformations, enabling second-harmonic generation (SHG) in solids .

Table 2: Functional Group-Dependent Properties

Structural and Electronic Contrasts

- Coordination Flexibility : 3-TPT shows intermediate flexibility between the rigid 4-TPT and the sterically crowded 2-TPT, enabling tailored MOF architectures .

- Electronic Effects: Pyridyl groups in 3-TPT provide stronger Lewis basicity than carbazole or cyanotolanyl derivatives, enhancing metal-binding affinity .

- Thermal Stability: Triazines with aromatic substituents (e.g., pyridyl, thienyl) exhibit higher thermal stability (>300°C) compared to alkylamino derivatives .

Activité Biologique

2,4,6-tris(3-pyridyl)-1,3,5-triazine (TPTZ) is a tridentate ligand known for its significant biological activities and applications in various fields including coordination chemistry and analytical chemistry. This compound has garnered attention due to its potential therapeutic effects, particularly in anticancer research and antioxidant activity.

- IUPAC Name : this compound

- Molecular Formula : C18H12N6

- Molecular Weight : 312.34 g/mol

- Melting Point : 248°C to 252°C

- Solubility : Soluble in methanol

Anticancer Activity

Recent studies have highlighted the anticancer properties of TPTZ derivatives. The symmetrical structure of the triazine core allows for modifications that enhance biological activity. Research indicates that triazine derivatives can selectively inhibit cancer cell proliferation while exhibiting low toxicity towards normal cells.

- Mechanism of Action : TPTZ derivatives have been shown to inhibit specific enzymes involved in tumorigenesis. For instance, they can target protein kinases which play a crucial role in cancer cell signaling pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TPTZ | MCF-7 | 14.85 | Inhibition of TK |

| TPTZ | TPC-1 | 9.23 | Inhibition of TK |

These findings suggest that TPTZ and its derivatives could be developed as novel anticancer agents with selective action against specific cancer types .

Antioxidant Activity

TPTZ has demonstrated notable antioxidant properties. It is commonly used in colorimetric assays to determine iron levels due to its ability to form stable complexes with Fe²⁺ ions.

- Ferric Reducing Antioxidant Power (FRAP) Assay : In FRAP assays, TPTZ reacts with ferric ions (Fe³⁺), reducing them to ferrous ions (Fe²⁺), which leads to a measurable color change. This property is utilized for assessing the antioxidant capacity of various extracts.

| Sample Type | Absorbance Change at 593 nm | IC50 (µg/mL) |

|---|---|---|

| Extract A | Significant | 50 |

| Extract B | Moderate | 75 |

The ability of TPTZ to act as an effective antioxidant underlines its potential in therapeutic applications aimed at oxidative stress-related diseases .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study investigated the enzyme inhibitory activities of various triazine derivatives including TPTZ against key cancer-related enzymes. The results indicated a high inhibition rate against certain tyrosine kinases, suggesting potential for drug development .

- Antioxidant Efficacy : A comparative analysis of TPTZ's antioxidant capacity against standard antioxidants like Trolox showed promising results, indicating that TPTZ could serve as a viable alternative in formulations aimed at reducing oxidative damage .

- Coordination Chemistry Applications : TPTZ's ability to form coordination complexes with transition metals has been explored for its use in creating metal-organic frameworks (MOFs), which can be applied in drug delivery systems and catalysis .

Q & A

Q. What strategies improve its luminescent properties?

- Answer : Introduce electron-donating groups (e.g., -NH₂) via post-synthetic modification. Monitor via TLC/NMR. Measure fluorescence quantum yield using integrating spheres (λex = 350 nm) .

Q. How do variable temperature NMR studies resolve dynamic behavior?

Q. What mechanistic insights explain nucleophilic substitution reactions?

Q. How is it utilized in antioxidant assays?

- Answer : FRAP assay reduces Fe³+-TPTZ to Fe²⁺ at pH 3.6. Measure absorbance at 593 nm; calibrate with ascorbic acid (0–1000 µM). Validate via triplicate measurements .

Q. What enhances thermal stability in derived polymers?

- Answer : Cross-linking with glutaraldehyde improves stability. Analyze via TGA (10°C/min, N₂) for decomposition onset. DMA measures Tg; FTIR confirms cross-link formation (C=O stretches) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.